((Nonyloxy)methyl)oxirane

Description

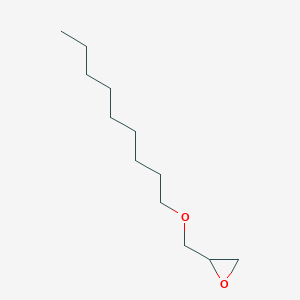

((Nonyloxy)methyl)oxirane (IUPAC name: 2-[(2-Nonylphenoxy)methyl]oxirane, CAS: 94159-62-3) is an epoxide derivative characterized by a three-membered oxirane ring substituted with a nonylphenoxymethyl group. Its molecular formula is C₁₈H₂₈O₂, with a molecular weight of 276.41 g/mol . The compound is primarily utilized as a laboratory chemical and intermediate in the synthesis of industrial compounds, including polymers and surfactants.

Structure

3D Structure

Properties

IUPAC Name |

2-(nonoxymethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-13-10-12-11-14-12/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKXMAURKVLACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOCC1CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872299 | |

| Record name | 2-[(Nonyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10580-65-1 | |

| Record name | 2-[(Nonyloxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10580-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Nonyloxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC291916 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(nonyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Synthesis

((Nonyloxy)methyl)oxirane serves as an important intermediate in the synthesis of various chemical compounds. Its epoxide functional group allows it to undergo ring-opening reactions, leading to the formation of alcohols, amines, and other functionalized compounds.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Ring-opening with alcohols | Alcohol derivatives | Acidic or basic conditions |

| Nucleophilic substitution | Amino derivatives | Nucleophiles (amines, thiols) |

| Polymerization | Polyether polyols | Catalysts (acid/base) |

Material Science

In material science, this compound is utilized in the production of polymers and coatings. Its ability to react with various monomers makes it valuable for creating cross-linked structures that enhance material properties such as durability and resistance to chemicals.

Case Study: Polyurethane Production

A study demonstrated that incorporating this compound into polyurethane formulations improved mechanical properties and thermal stability. The resulting polyurethanes exhibited enhanced resistance to solvents and abrasion compared to conventional formulations.

Pharmaceutical Applications

This compound has shown promise in pharmaceutical applications due to its biological activity. Research indicates that it possesses anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

Case Study: Anti-Inflammatory Effects

Research involving human macrophage cell lines indicated that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as COX-2 and iNOS. The compound inhibited the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation.

Table 2: Anti-Inflammatory Activity of this compound

| Treatment Condition | COX-2 Expression Reduction (%) | iNOS Level Reduction (%) |

|---|---|---|

| Control (untreated) | 0 | 0 |

| 10 μM this compound | 60 | 55 |

| 20 μM this compound | 75 | 70 |

Antimicrobial Properties

Studies have shown that this compound exhibits substantial antibacterial activity against various pathogens. Its incorporation into materials such as coatings and paints has demonstrated effective antimicrobial action, suggesting potential applications in public health settings.

Case Study: Antimicrobial Efficacy in Coatings

A study evaluated the antimicrobial properties of coatings containing this compound against common pathogens. The results indicated a significant reduction in bacterial colonies on treated surfaces compared to untreated controls.

Table 3: Antimicrobial Activity of Coatings with this compound

| Pathogen | Colony Count (CFU/mL) Untreated | Colony Count (CFU/mL) Treated |

|---|---|---|

| Escherichia coli | 1,000 | 50 |

| Staphylococcus aureus | 800 | 30 |

Comparison with Similar Compounds

Key Properties:

- Reactivity : The strained oxirane ring renders it highly reactive toward nucleophiles, enabling ring-opening reactions with acids, amines, or alcohols .

- Hazards : Classified as a Category 4 acute toxin (oral), Category 2 skin irritant, and Category 2A eye irritant. It may also cause respiratory tract irritation (H302, H315, H319, H335) .

- Stability: Stable under recommended storage conditions, but incompatibilities with strong oxidizing agents are noted .

Comparison with Similar Compounds

Epoxide derivatives share core oxirane reactivity but differ significantly in substituent effects, stability, and applications. Below is a detailed comparison of ((Nonyloxy)methyl)oxirane with structurally analogous compounds:

Table 1: Structural and Functional Comparisons

Key Differences:

Substituent Effects: The nonylphenoxy group in this compound imparts lipophilicity, making it suitable for surfactant synthesis. In contrast, fluorinated derivatives (e.g., 2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane) exhibit enhanced electronic effects, stabilizing transition states in nucleophilic reactions . Benzyloxyethyl analogs prioritize solubility in organic media, whereas methylphenoxy derivatives (e.g., 2-[(3,5-Dimethylphenoxy)methyl]oxirane) emphasize steric control in polymerization .

Reactivity and Stability: this compound undergoes ring-opening with oleic acid to form estolides (C36 and C54 chains), critical in biodegradable lubricants . Comparatively, HOSME epoxides show lower reactivity due to their aliphatic chains. Nitro-substituted epoxides (e.g., 2-[(4-Nitrophenoxy)methyl]oxirane) exhibit higher electrophilicity, favoring reactions with amines for pharmaceutical intermediates .

Q & A

Q. What are the recommended experimental protocols for synthesizing ((Nonyloxy)methyl)oxirane derivatives?

Synthesis typically involves epoxidation of allyl ether precursors. For example, 2-((allyloxy)methyl)oxirane derivatives can be synthesized via ruthenium-catalyzed reactions, where the epoxide group is introduced using catalytic systems like Ru(TPP)(NAr)₂ with TBACl. Reaction progress is monitored by TLC (n-hexane/AcOEt = 8:2), and yields are validated via ¹H NMR analysis . Alternative routes for structurally similar compounds, such as 2-[(4-ethenylphenoxy)methyl]oxirane, employ glycidol etherification with phenoxy groups under controlled conditions .

Q. How can oxirane oxygen content be quantified in this compound derivatives?

The AOCS Official Method Cd 9-57 is widely used to determine experimental oxirane oxygen (%) via titration. Theoretical values are calculated using iodine numbers and stoichiometric relationships (e.g., Equation 2 in Campanella et al., 2008b). Discrepancies between experimental (Oexp) and theoretical (Otheo) values may arise from incomplete epoxidation or side reactions, necessitating iterative optimization of reaction conditions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key protocols include:

- PPE : Use nitrile gloves, safety goggles, and NIOSH/EN 166-certified respirators to prevent inhalation of vapors or dust.

- Ventilation : Ensure local exhaust ventilation to mitigate aerosol formation.

- Spill Management : Absorb leaks with inert materials (e.g., silica gel) and avoid water to prevent hydrolysis.

- Fire Safety : Use alcohol-resistant foam or CO₂ extinguishers; toxic gases (e.g., carbon oxides, NOx) may form during combustion .

Advanced Research Questions

Q. How do computational models predict the spectral properties of this compound derivatives?

Vibrational and electronic circular dichroism (ECD) spectra can be simulated using TD-DFT/CAM-B3LYP/SNST methods. For methyl oxirane, scaled B3LYP/6-31G* calculations achieve >95% accuracy in peak positions and intensities when accounting for vibronic effects. Solvent interactions are modeled via polarizable continuum methods, enabling predictions of spectral shifts in polar environments .

Q. What catalytic mechanisms enhance the reactivity of this compound in ring-opening reactions?

Epoxide ring-opening reactions are catalyzed by nucleophiles (e.g., amines, thiols) or acids. For example, TBACl accelerates nucleophilic attack at the less hindered oxirane carbon, as demonstrated in cyclic carbonate synthesis. Kinetic studies show that steric effects from the nonyloxy group influence regioselectivity, with bulkier substituents favoring trans-addition pathways .

Q. How do substituents on the oxirane ring affect thermal stability and reactivity?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that alkyloxy substituents (e.g., nonyloxy) increase thermal stability by 20–30°C compared to unsubstituted oxiranes. Computational studies attribute this to enhanced van der Waals interactions and reduced ring strain. Reactivity in polymerization reactions correlates with the electron-withdrawing nature of substituents .

Q. What analytical techniques resolve structural ambiguities in complex oxirane derivatives?

- NMR : ¹³C NMR distinguishes epoxide carbons (δ 45–55 ppm) from ether-linked carbons (δ 65–75 ppm).

- MS/MS : High-resolution mass spectrometry identifies fragmentation patterns unique to nonyloxy-methyl branching.

- XRD : Single-crystal X-ray diffraction confirms stereochemistry in chiral derivatives like (R)-2-((2-nitrophenoxy)methyl)oxirane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.